molecular formula C8H17N3O2S B14741478 butyl N-(2-carbamimidoylsulfanylethyl)carbamate CAS No. 6345-35-3

butyl N-(2-carbamimidoylsulfanylethyl)carbamate

Cat. No.: B14741478
CAS No.: 6345-35-3
M. Wt: 219.31 g/mol
InChI Key: XINLJIOBKOXRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl N-(2-carbamimidoylsulfanylethyl)carbamate is a compound belonging to the carbamate family. Carbamates are widely utilized in various fields due to their stability and versatility. This particular compound is of interest due to its unique structure, which includes a butyl group, a carbamimidoyl group, and a sulfanylethyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl N-(2-carbamimidoylsulfanylethyl)carbamate typically involves the reaction of butyl carbamate with a suitable carbamimidoylating agent under controlled conditions. One common method involves the use of carbonylimidazolide in water, which reacts with a nucleophile to form the desired carbamate . The reaction conditions are generally mild, and the products can be obtained in high purity by filtration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Butyl N-(2-carbamimidoylsulfanylethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Butyl N-(2-carbamimidoylsulfanylethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl N-(2-carbamimidoylsulfanylethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl N-(2-carbamimidoylsulfanylethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities

Properties

CAS No.

6345-35-3

Molecular Formula

C8H17N3O2S

Molecular Weight

219.31 g/mol

IUPAC Name

butyl N-(2-carbamimidoylsulfanylethyl)carbamate

InChI

InChI=1S/C8H17N3O2S/c1-2-3-5-13-8(12)11-4-6-14-7(9)10/h2-6H2,1H3,(H3,9,10)(H,11,12)

InChI Key

XINLJIOBKOXRND-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NCCSC(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.